

A Comparative Meta-Analysis of Vedotin-Containing Antibody-Drug Conjugates in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|---------|-----------|
| Compound Name: | Vedotin | |
| Cat. No.: | B611648 | Get Quote |

This guide provides a comprehensive comparison of the clinical trial data for three prominent **vedotin**-containing antibody-drug conjugates (ADCs): Tisotumab **Vedotin**, Enfortumab **Vedotin**, and Brentuximab **Vedotin**. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their performance based on available experimental data.

Introduction to Vedotin-Containing ADCs

Vedotin-containing ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of monomethyl auristatin E (MMAE), a microtubule-disrupting agent. The **vedotin** component refers to MMAE and its linker technology. These ADCs are designed to selectively deliver MMAE to tumor cells that express a specific target antigen on their surface, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2][3] The general mechanism involves the ADC binding to the target antigen, internalization of the ADC-antigen complex, and subsequent release of MMAE within the cancer cell, leading to cell cycle arrest and apoptosis.[1][2][4]

Comparative Efficacy of Vedotin-Containing ADCs

The clinical efficacy of tisotumab **vedotin**, enfortumab **vedotin**, and brentuximab **vedotin** has been evaluated in numerous clinical trials, with meta-analyses providing a consolidated view of their performance across different cancer types.



| ADC | Cancer Type | Treatmen t Line | Overall Survival (OS) | Progressi on-Free Survival (PFS) | Objective Respons e Rate (ORR) | Disease Control Rate (DCR) |
|---|---|--------------------------|--|--|---|-------------------------------------|
| Tisotumab Vedotin | Recurrent/ Metastatic Cervical Cancer | Second- or Third-line | Median: 11.83 months[5] | Median: 4.22 months[5] | 29.9%[5] | 75.1%[5] |
| Enfortuma b Vedotin | Metastatic Urothelial Carcinoma | Previously Treated | - | - | 47%[6] | - |
| Enfortuma b Vedotin + Pembrolizu mab | Metastatic Urothelial Carcinoma | First-line | 1-year survival rate: 79% [7] | - | 68%[7] | 86%[7] |
| Brentuxima b Vedotin | Relapsed/ Refractory Classical Hodgkin Lymphoma | Relapsed/ Refractory | 1-year: 68.2- 82.7%, 2- year: 58.0- 81.9%, 5- year: 58.0- 62.0%[8] | 1-year: 52.1- 63.2%, 2- year: 45.2- 56.2%, 5- year: 31.9- 33.0%[8] | 62.6%[8] | - |
| Brentuxima b Vedotin + AVD | Newly Diagnosed Stage III/IV Classical Hodgkin Lymphoma | First-line | 3-year rate: 83.1% (vs 76.0% with ABVD)[5] | 3-year rate: 83.1% (vs 76.0% with ABVD)[5] | - | - |

Comparative Safety Profiles

The safety profiles of these **vedotin**-containing ADCs are crucial for their clinical application. The most common adverse events are summarized below.



| ADC | Common Adverse Events (Any Grade) | Grade ≥3 Adverse Events |
|---------------------------|---|--|
| Tisotumab Vedotin | Conjunctivitis, epistaxis, fatigue, alopecia, nausea.[9] Ocular events occurred in 53% of patients.[9] | Vomiting, fatigue, nausea, abdominal pain.[9] |
| Enfortumab Vedotin | Peripheral sensory neuropathy, alopecia, decreased appetite, dysgeusia, fatigue, nausea, pruritus.[10] | Peripheral sensory neuropathy, fatigue, nausea.[10] |
| Brentuximab Vedotin | Peripheral sensory neuropathy, fatigue, nausea, neutropenia, diarrhea.[11] | Neutropenia, peripheral neuropathy.[8] |
| Brentuximab Vedotin + AVD | Neutropenia, constipation, vomiting, fatigue, peripheral sensory neuropathy, diarrhea, pyrexia, abdominal pain, stomatitis.[12] | Febrile neutropenia (21% without G-CSF, 11% with G-CSF).[12] |

Experimental Protocols of Key Clinical Trials

The data presented in the meta-analyses are derived from pivotal clinical trials. Below are summaries of the methodologies for key studies.

innovaTV 301 (Tisotumab Vedotin)[11][13][14]

- Objective: To evaluate the efficacy and safety of tisotumab vedotin versus investigator's choice of chemotherapy in patients with recurrent or metastatic cervical cancer who had progressed after 1-2 prior lines of therapy.
- Study Design: A global, randomized, open-label, phase 3 clinical trial.
- Patient Population: Adult patients (≥18 years) with recurrent or metastatic cervical cancer and disease progression after receiving standard of care systemic chemotherapy.



- Intervention: Patients were randomized 1:1 to receive either tisotumab vedotin or investigator's choice of chemotherapy (topotecan, vinorelbine, gemcitabine, irinotecan, or pemetrexed).
- Primary Endpoint: Overall Survival (OS).

EV-304/KEYNOTE-B15 (Enfortumab **Vedotin** + Pembrolizumab)[6][15][16]

- Objective: To assess the antitumor efficacy and safety of perioperative enfortumab vedotin
 plus pembrolizumab compared with neoadjuvant gemcitabine and cisplatin in cisplatineligible patients with muscle-invasive bladder cancer (MIBC).
- Study Design: A phase 3, randomized, open-label study.
- Patient Population: Patients with histologically confirmed urothelial carcinoma/MIBC (clinical stage T2-T4aN0M0 or T1-T4aN1M0) who were eligible for radical cystectomy and pelvic lymph node dissection.
- Intervention: Patients were randomized 1:1 to receive either perioperative enfortumab vedotin and pembrolizumab or neoadjuvant gemcitabine plus cisplatin.
- Primary Endpoint: Event-Free Survival (EFS).

ECHELON-1 (Brentuximab **Vedotin** + AVD)[5][12][17]

- Objective: To compare the efficacy and safety of brentuximab vedotin plus doxorubicin, vinblastine, and dacarbazine (A+AVD) versus doxorubicin, bleomycin, vinblastine, and dacarbazine (ABVD) as frontline therapy for patients with stage III or IV classical Hodgkin lymphoma.
- Study Design: An open-label, international, randomized, phase 3 study.
- Patient Population: Previously untreated patients (≥18 years) with stage III or IV classical Hodgkin lymphoma.
- Intervention: Patients were randomized 1:1 to receive up to six cycles of either A+AVD or ABVD.



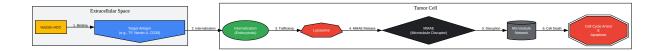
Check Availability & Pricing

• Primary Endpoint: Modified Progression-Free Survival (PFS).

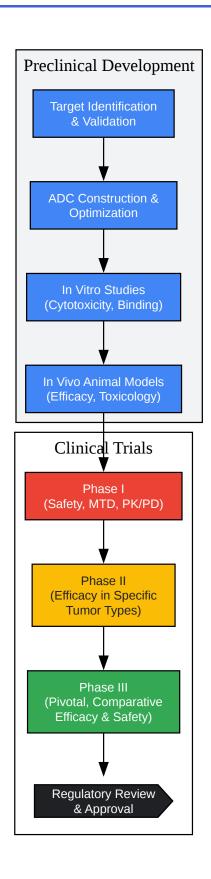
Signaling Pathways and Mechanism of Action

The targeted nature of these ADCs is defined by the monoclonal antibody component, which recognizes a specific antigen highly expressed on the tumor cell surface.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Brentuximab vedotin PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. Mechanism of Action | Tivdak® (tisotumab vedotin-tftv) HCP Site [tivdakhcp.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. What are the therapeutic candidates targeting tissue factor? [synapse.patsnap.com]
- 8. What is the mechanism of action of Brentuximab Vedotin? [synapse.patsnap.com]
- 9. Tisotumab Vedotin as Second- or Third-Line Therapy for Recurrent Cervical Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. adcreview.com [adcreview.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. esmo.org [esmo.org]
- 14. Facebook [cancer.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. First-line brentuximab vedotin regimen extends OS in advanced classical Hodgkin lymphoma [healio.com]
- 17. Tisotumab Vedotin Overview Creative Biolabs [creativebiolabs.net]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Vedotin-Containing Antibody-Drug Conjugates in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611648#meta-analysis-of-clinical-trial-data-for-vedotin-containing-adcs]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com